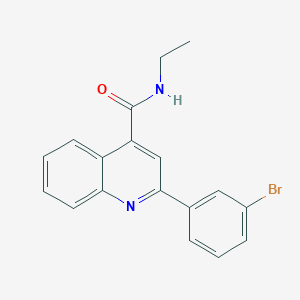![molecular formula C15H18N2OS B14952306 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14952306.png)
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 2,5-dimethylphenylthiourea with chloroacetone in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, followed by refluxing to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth . In cancer research, it may inhibit tyrosine-protein kinase SYK, which plays a role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Another thiazole derivative with similar structural features.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: A compound with a similar thiazole ring structure but different functional groups.
Uniqueness
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C15H18N2OS/c1-9(2)14(18)17-15-16-13(8-19-15)12-7-10(3)5-6-11(12)4/h5-9H,1-4H3,(H,16,17,18) |
InChI Key |
ZGNSGFZGQRXDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B14952227.png)
methanone](/img/structure/B14952230.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B14952251.png)
![2-methoxyethyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14952263.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14952272.png)
![1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B14952273.png)
![2-(4-bromophenyl)-6-[(2-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14952277.png)
![1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14952284.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952289.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B14952294.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14952297.png)
![4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952298.png)

![Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14952308.png)
